
beta-Thujaplicine
概要
説明
アルファ-ツジャプリシン: . この化合物は、抗菌性、抗真菌性、抗酸化作用で知られています .
準備方法
合成経路と反応条件: : アルファ-ツジャプリシンは、様々な方法で合成できます。 一般的な合成経路の1つは、2-ヒドロキシ-3-イソプロピル-2,4,6-シクロヘプタトリエン-1-オンなどの適切な前駆体の環化を伴います . 反応は通常、触媒の使用や制御された温度など、所望のトロポロン構造の形成を確実にする特定の条件を必要とします .
工業生産方法: : アルファ-ツジャプリシンの工業生産は、しばしばヒノキ科の木材の中心材から化合物を抽出することによって行われます。 抽出プロセスには、溶媒抽出と、純粋な化合物を分離するための結晶化またはクロマトグラフィーなどの精製工程が含まれます .
化学反応の分析
反応の種類: : アルファ-ツジャプリシンは、次を含む様々な化学反応を起こします。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)などがあります.
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が頻繁に使用されます.
主な生成物
酸化: キノンや他の酸化誘導体の生成.
還元: ジヒドロ誘導体の生成.
置換: 置換されたトロポロン誘導体の生成.
科学研究への応用
アルファ-ツジャプリシンは、次を含む幅広い科学研究への応用を持っています。
科学的研究の応用
Antimicrobial Properties
1. Antibacterial Activity
β-Thujaplicine exhibits potent antibacterial effects against a range of bacterial strains, particularly Staphylococcus aureus. Studies have demonstrated that it effectively inhibits bacterial growth with minimum inhibitory concentrations (MICs) ranging from 1.56 to 3.13 mg/L. However, a paradoxical zone phenomenon has been observed where higher concentrations can lead to bacterial regrowth .
Table 1: Antibacterial Efficacy of β-Thujaplicine
Bacterial Strain | MIC (mg/L) | Observations |
---|---|---|
Staphylococcus aureus | 1.56 - 3.13 | Regrowth at higher concentrations |
Escherichia coli | Varies | Effective inhibition noted |
2. Antifungal Activity
In addition to its antibacterial properties, β-thujaplicine has shown antifungal activity against various fungi, making it a potential candidate for use in food preservation and cosmetic products due to its low toxicity .
Anti-inflammatory Effects
Research indicates that β-thujaplicine possesses significant anti-inflammatory properties. A study highlighted its ability to inhibit the production of inflammatory mediators such as TNF-α and nitric oxide (NO) in vitro and in vivo. In experiments involving lipopolysaccharide (LPS)-induced inflammation in mice, β-thujaplicine demonstrated a dose-dependent reduction in inflammatory markers and improved survival rates .
Table 2: Anti-inflammatory Effects of β-Thujaplicine
Inflammatory Mediator | Effect Observed | Methodology Used |
---|---|---|
TNF-α | Inhibition | ELISA |
NO | Reduced production | Griess reagent |
PGE2 | Decreased levels | ELISA |
Anticancer Applications
β-Thujaplicine has been investigated for its potential in cancer therapy. It enhances TRAIL-induced apoptosis in non-small cell lung cancer cells (NCI-H460) through the inhibition of X-linked inhibitor of apoptosis protein (XIAP). This mechanism suggests that β-thujaplicine could be developed into a novel anticancer agent targeting apoptosis pathways .
Table 3: Anticancer Mechanism of β-Thujaplicine
Cancer Cell Line | Mechanism of Action | Key Findings |
---|---|---|
NCI-H460 | XIAP inhibition and degradation | Enhanced TRAIL-induced apoptosis |
Skin Health Applications
The compound has also been explored for its dermatological benefits. Topical applications have shown promise in reducing UVB-induced skin damage and improving conditions such as atopic dermatitis by decreasing bacterial colonization on the skin surface .
Table 4: Skin Health Benefits of β-Thujaplicine
Application | Condition Treated | Outcome |
---|---|---|
Topical application | Atopic dermatitis | Reduction in bacterial cells |
UV protection | Sunburn prevention | Decreased sunburn cells |
作用機序
アルファ-ツジャプリシンは、いくつかのメカニズムによってその効果を発揮します。
抗菌および抗真菌活性: アルファ-ツジャプリシンは、細菌と真菌の細胞膜の完全性を破壊し、細胞死につながります.
抗癌活性: アルファ-ツジャプリシンは、特定のシグナル伝達経路を活性化し、細胞増殖を阻害することによって、癌細胞でアポトーシス(プログラムされた細胞死)を誘導します.
金属キレート化: アルファ-ツジャプリシンは、強い金属キレート化能力を持ち、金属依存性酵素の活性を阻害し、細胞プロセスを破壊することができます.
類似化合物の比較
アルファ-ツジャプリシンは、次のものを含む一群の異性体トロポロン誘導体の1つです。
ベータ-ツジャプリシン(ヒノキチオール): 強い抗菌性と抗真菌性で知られています.
ガンマ-ツジャプリシン: 同様の生物活性を示しますが、効力は異なります.
独自性: : アルファ-ツジャプリシンは、その特定のイソプロピル基の配置により独自のものであり、これが化学反応性と生物活性を影響を与えています . ベータ-ツジャプリシンとガンマ-ツジャプリシンと比較して、アルファ-ツジャプリシンは研究や産業における特定の用途に適した独自の特性を持っています .
類似化合物との比較
Alpha-thujaplicin is part of a group of isomeric tropolone derivatives, including:
Beta-thujaplicin (Hinokitiol): Known for its strong antibacterial and antifungal properties.
Gamma-thujaplicin: Exhibits similar biological activities but with varying degrees of potency.
Uniqueness: : Alpha-thujaplicin is unique due to its specific isopropyl group positioning, which influences its chemical reactivity and biological activity . Compared to beta-thujaplicin and gamma-thujaplicin, alpha-thujaplicin has distinct properties that make it suitable for specific applications in research and industry .
生物活性
β-Thujaplicin, also known as hinokitiol, is a natural compound derived from the heartwood of certain cypress trees. It has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of β-thujaplicin, supported by data tables and relevant case studies.
1. Antimicrobial Activity
β-Thujaplicin exhibits strong antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness has been documented in several studies.
1.1 Antibacterial Properties
In a study assessing the antibacterial activity of β-thujaplicin, it was found to inhibit the growth of multiple bacterial species, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values indicate its potency compared to conventional antibiotics.
Bacterial Species | MIC (µg/ml) |
---|---|
Staphylococcus aureus | 8 |
Pseudomonas aeruginosa | 16 |
Escherichia coli | 32 |
These results suggest that β-thujaplicin can be an effective alternative or adjunctive treatment for bacterial infections, especially in cases where resistance to traditional antibiotics is observed .
1.2 Antifungal Properties
The antifungal activity of β-thujaplicin has been evaluated against Malassezia pachydermatis, a common cause of otitis externa in dogs. In this study, β-thujaplicin demonstrated an MIC50 of 3.13 µg/ml, comparable to established antifungal agents like nystatin and ketoconazole.
Fungal Species | MIC (µg/ml) | Comparison with Other Agents |
---|---|---|
Malassezia pachydermatis | 3.13 | Equal to nystatin (3.13), lower than ketoconazole (0.016) |
Importantly, no resistance was observed in the tested strains after prolonged exposure to β-thujaplicin, indicating its potential for long-term therapeutic use .
2. Anticancer Activity
Recent studies have highlighted the anticancer effects of β-thujaplicin, particularly against hepatocellular carcinoma (HCC) cells.
β-Thujaplicin induces apoptosis in HepG2 cells through a mitochondrial-dependent pathway. The compound increases the expression of pro-apoptotic factors such as cleaved PARP1 and caspase-3 while decreasing anti-apoptotic factors like Bcl-2. It also causes S-phase arrest by modulating cell cycle regulators.
Protein Marker | Expression Change |
---|---|
Cleaved PARP1 | Increased |
Cleaved Caspase-3 | Increased |
Bcl-2 | Decreased |
p21 | Increased |
Cyclin D1 | Decreased |
The involvement of reactive oxygen species (ROS) in mediating these effects was confirmed through experiments showing that ROS accumulation activates the p38/ERK MAPK signaling pathway while not affecting JNK signaling .
3. Anti-inflammatory Effects
β-Thujaplicin also exhibits significant anti-inflammatory properties. It has been shown to reduce inflammatory markers in various models, suggesting its potential use in treating inflammatory diseases.
Case Study: Inflammatory Response Modulation
In an animal model of inflammation, administration of β-thujaplicin resulted in a marked decrease in pro-inflammatory cytokines such as TNF-α and IL-6:
Cytokine | Control Level (pg/ml) | β-Thujaplicin Treatment Level (pg/ml) |
---|---|---|
TNF-α | 150 | 50 |
IL-6 | 200 | 70 |
This reduction indicates that β-thujaplicin may serve as an effective therapeutic agent for managing inflammatory conditions .
Q & A
Basic Research Questions
Q. What standardized methods are recommended for isolating beta-Thujaplicine from natural sources, and how can purity be validated?
this compound is typically extracted from Thuja plicata or synthesized via tropolone derivatization. Standard protocols involve solvent extraction (e.g., ethanol or hexane) followed by chromatographic purification (column or HPLC). Purity validation requires NMR for structural confirmation and HPLC-UV (≥95% purity threshold). Researchers should report solvent ratios, temperature, and retention times to ensure reproducibility .
Q. What in vitro assays are most appropriate for preliminary evaluation of this compound’s antimicrobial activity?
Use broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungal strains (e.g., Candida albicans). Include positive controls (e.g., ampicillin) and validate results with time-kill assays. Note solvent compatibility (e.g., DMSO concentrations ≤1% to avoid cytotoxicity artifacts) .
Q. How should researchers design dose-response studies to assess this compound’s cytotoxicity in cancer cell lines?
Employ a 72-hour exposure period with concentrations ranging from 0.1–100 µM. Use MTT or resazurin assays, normalizing to untreated controls. Include IC50 calculations via nonlinear regression (e.g., GraphPad Prism). Report cell line origins, passage numbers, and culture conditions to mitigate variability .
Advanced Research Questions
Q. What experimental strategies can elucidate this compound’s mechanism of action in targeting bacterial membrane proteins?
Combine molecular dynamics simulations (e.g., GROMACS) with biophysical techniques like surface plasmon resonance (SPR) to study protein-ligand interactions. Validate findings using fluorescence anisotropy to measure binding affinity. Cross-reference with knock-out bacterial strains to identify target specificity .
Q. How can meta-analysis resolve contradictions in reported IC50 values for this compound’s anticancer activity?
Use heterogeneity metrics (e.g., I² statistic) to quantify variability across studies. Stratify data by cell type, exposure duration, and assay methodology. Apply random-effects models to account for between-study variance, and perform sensitivity analyses to identify confounding variables (e.g., solvent used) .
Q. What methodologies are optimal for studying this compound’s synergistic effects with conventional antibiotics?
Conduct checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Synergy (FICI ≤0.5) should be confirmed with time-kill curves and in vivo models (e.g., murine infection). Use transcriptomics (RNA-seq) to identify pathways modulated by combination therapy .
Q. Experimental Design & Data Analysis
Q. How can researchers minimize batch-to-batch variability in this compound synthesis?
Implement strict quality control: document reaction temperatures, catalyst ratios, and purification gradients. Use high-resolution mass spectrometry (HRMS) and ¹³C-NMR to validate each batch. Publish raw spectral data in supplementary materials for peer validation .
Q. What statistical approaches are recommended for analyzing this compound’s pharmacokinetic data in preclinical models?
Apply non-compartmental analysis (NCA) using software like Phoenix WinNonlin. Report AUC, Cmax, and half-life (t½). For nonlinear kinetics, use compartmental modeling and bootstrap resampling to estimate confidence intervals. Ensure animal sample sizes meet power analysis requirements (α=0.05, β=0.2) .
Q. Addressing Data Contradictions
Q. How should discrepancies in this compound’s reported antioxidant capacity be addressed?
Re-evaluate assay conditions: pH, temperature, and radical sources (e.g., DPPH vs. ABTS). Control for auto-oxidation and solvent interference. Perform comparative studies with standardized antioxidants (e.g., ascorbic acid) and publish raw spectrophotometric data .
Q. What steps ensure reproducibility in this compound’s biofilm inhibition assays?
Standardize biofilm growth conditions (flow rate, substrate) and use crystal violet staining with OD570 normalization. Include negative controls (untreated biofilm) and positive controls (e.g., chlorhexidine). Share imaging protocols (e.g., SEM parameters) in supplementary files .
Q. Tables for Methodological Reference
特性
CAS番号 |
1946-74-3 |
---|---|
分子式 |
C10H12O2 |
分子量 |
164.20 g/mol |
IUPAC名 |
2-hydroxy-3-propan-2-ylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H12O2/c1-7(2)8-5-3-4-6-9(11)10(8)12/h3-7H,1-2H3,(H,11,12) |
InChIキー |
TUFYVOCKVJOUIR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=O)C=CC=C1)O |
正規SMILES |
CC(C)C1=C(C(=O)C=CC=C1)O |
Key on ui other cas no. |
1946-74-3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。